

2-Amino-3-bromo-5-nitropyridine IUPAC name and synonyms

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Compound of Interest

Compound Name: 2-Amino-3-bromo-5-nitropyridine

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An In-Depth Technical Guide to **2-Amino-3-bromo-5-nitropyridine** for Researchers and Drug Development Professionals

Introduction

2-Amino-3-bromo-5-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its pyridine core is strategically substituted with an amino group, a bromine atom, and a nitro group, creating a versatile scaffold for constructing complex molecular architectures.^[1] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its utility for professionals in research and drug development.

Chemical Identity and Nomenclature

Accurate identification is critical in chemical synthesis and procurement. The compound is most commonly known as **2-Amino-3-bromo-5-nitropyridine**, however, its systematic IUPAC name is 3-bromo-5-nitropyridin-2-amine.^{[2][3]} A compilation of its primary identifiers is provided below for clarity and accurate record-keeping.

Identifier	Value
IUPAC Name	3-bromo-5-nitropyridin-2-amine[3]
Common Name	2-Amino-3-bromo-5-nitropyridine
Synonyms	3-Bromo-5-nitro-2-pyridinamine, 3-bromo-5-nitro-pyridin-2-ylamine[3][4]
CAS Number	15862-31-4[2][3][5][6]
Molecular Formula	C ₅ H ₄ BrN ₃ O ₂ [2][3]
EC Number	689-323-1[3]

Physicochemical Properties

The physical and chemical properties of a synthetic building block dictate its handling, storage, and reaction conditions. **2-Amino-3-bromo-5-nitropyridine** is typically a yellow to orange-brown crystalline solid at room temperature.[2][7] Its poor solubility in water but higher solubility in polar organic solvents like DMSO and DMF is a key consideration for reaction setup.[2]

Property	Value
Molecular Weight	218.01 g/mol [2][3][8]
Appearance	Beige to orange-brown powder/solid[2][7]
Odor	Odorless or faint amine-like[2]
Solubility	Sparingly soluble in water; soluble in ethanol, DMSO, DMF[2]
Topological Polar Surface Area	84.7 Å ² [3]
Hydrogen Bond Donor Count	1[3]
Hydrogen Bond Acceptor Count	4[3]

Chemical Reactivity and Synthetic Potential

The synthetic versatility of **2-Amino-3-bromo-5-nitropyridine** stems from the distinct reactivity of its three functional groups.^[1]

- **Amino Group (-NH₂):** As a nucleophile, this group can undergo acylation, alkylation, and diazotization reactions. Its electron-donating nature also activates the pyridine ring towards certain transformations.
- **Bromo Group (-Br):** Positioned at C3, the bromine atom is an excellent leaving group, making it the primary site for palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of carbon-carbon and carbon-heteroatom bonds, which is fundamental in library synthesis for drug discovery.^[1] Key examples include Suzuki-Miyaura (for aryl/vinyl groups), Sonogashira (for alkynyl groups), and Buchwald-Hartwig amination (for N-aryl/N-alkyl groups).^[1]
- **Nitro Group (-NO₂):** This powerful electron-withdrawing group significantly influences the electronics of the pyridine ring, affecting the regioselectivity of subsequent reactions. Crucially, the nitro group can be readily reduced to a primary amine. This transformation is synthetically valuable as it unmask a new nucleophilic site, paving the way for the synthesis of 2,3-diaminopyridine derivatives, which are precursors to fused heterocyclic systems like imidazopyridines.^[9]

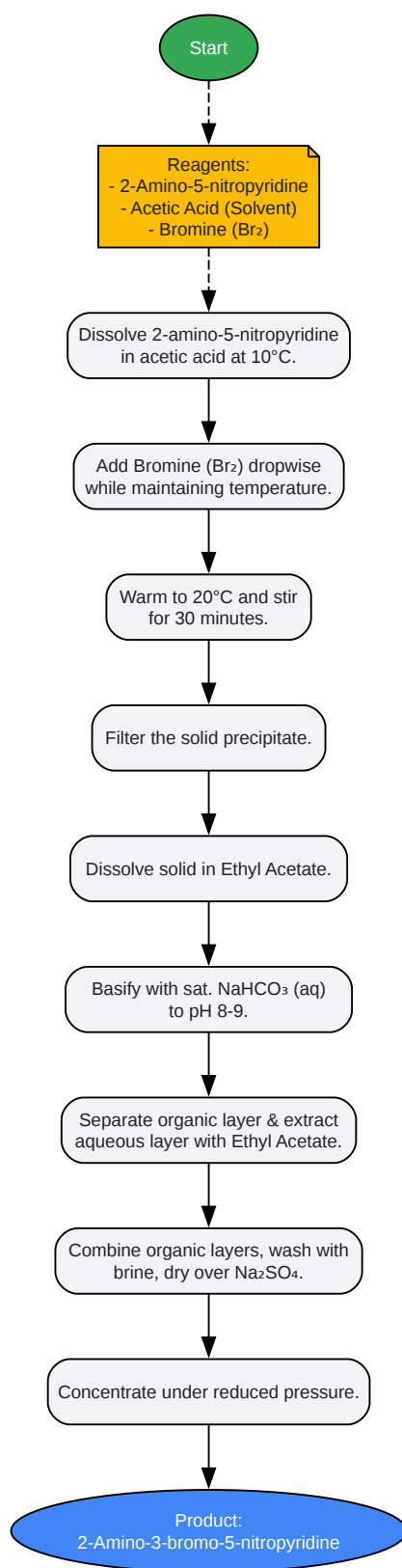
This trifunctional arrangement provides a robust platform for sequential and orthogonal chemical modifications, allowing chemists to build molecular complexity in a controlled manner.

Caption: Reactivity sites of **2-Amino-3-bromo-5-nitropyridine**.

General Synthesis Protocol

The most common laboratory-scale synthesis involves the regioselective bromination of 2-amino-5-nitropyridine. The electron-donating amino group directs electrophilic substitution, while the nitro group deactivates the ring, favoring bromination at the C3 position.

Workflow Diagram: Synthesis of 2-Amino-3-bromo-5-nitropyridine



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Caption: General workflow for laboratory synthesis.

Step-by-Step Methodology

This protocol is adapted from established procedures.[\[5\]](#)[\[7\]](#)

- **Reaction Setup:** In a flask equipped with a stirrer and addition funnel, dissolve 2-amino-5-nitropyridine (1 equivalent) in glacial acetic acid at 10°C. Causality: Acetic acid serves as a polar protic solvent that can dissolve the starting material and facilitate the electrophilic substitution.
- **Bromination:** Slowly add bromine (1.1 equivalents) dropwise to the solution, ensuring the temperature is maintained at 10°C. Causality: Dropwise addition and temperature control are crucial to prevent over-bromination (e.g., formation of dibromo species) and manage the exothermic nature of the reaction.
- **Reaction Completion:** After the addition is complete, allow the reaction mixture to warm to 20°C and stir for an additional 30 minutes to ensure full conversion.[\[5\]](#)[\[7\]](#)
- **Initial Isolation:** Collect the resulting solid product by filtration. This solid is typically the hydrobromide salt of the product.
- **Work-up & Neutralization:** Dissolve the filtered solid in ethyl acetate. Neutralize the solution by washing it with a saturated aqueous sodium bicarbonate (NaHCO_3) solution until the pH of the aqueous layer is between 8 and 9.[\[5\]](#)[\[7\]](#) Causality: This step deprotonates the product, converting it to the free amine and making it soluble in the organic solvent.
- **Extraction:** Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate to recover any dissolved product.[\[5\]](#)
- **Final Isolation:** Combine all organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the final product, **2-amino-3-bromo-5-nitropyridine**.[\[5\]](#)

Applications in Drug Discovery and Agrochemicals

2-Amino-3-bromo-5-nitropyridine is not an active pharmaceutical ingredient (API) itself but is a critical intermediate for their synthesis.[\[2\]](#)[\[10\]](#) Its structural motifs are found in a range of biologically active molecules.

- **Pharmaceuticals:** It is a key building block for synthesizing kinase inhibitors, which are a major class of cancer therapeutics.[2] The ability to functionalize the C3 position via cross-coupling allows for the systematic exploration of structure-activity relationships (SAR) against specific kinase targets. It is also used in the development of antiviral agents.[2][10]
- **Agrochemicals:** The compound serves as a precursor for potent herbicides, fungicides, and pesticides. The pyridine core is a common feature in many agrochemicals, and the specific substitution pattern of this intermediate allows for the creation of new crop protection agents.[1]

Caption: Major application areas for the intermediate.

Safety, Handling, and Storage

2-Amino-3-bromo-5-nitropyridine is classified as a hazardous chemical and must be handled with appropriate precautions.[2]

Hazard Class	GHS Statement	Precautionary Measures
Skin Irritation	H315: Causes skin irritation[3][8]	P280: Wear protective gloves/clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[2][8]
Eye Irritation	H319: Causes serious eye irritation[3][8]	P280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously for several minutes.[2][8]
Respiratory Irritation	H335: May cause respiratory irritation[3][8]	P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[2][8]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents to prevent unwanted reactions.[2]

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